

The Developmental Coordination Disorder Questionnaire (DCDQ): A Psychometric Whitepaper

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This technical guide provides an in-depth analysis of the psychometric properties of the Developmental Coordination Disorder Questionnaire (**DCDQ**) and its revisions, including the **DCDQ'07** and the Little **DCDQ**. The **DCDQ** is a widely utilized parent-reported screening tool designed to identify children at risk for Developmental Coordination Disorder (DCD), a neurodevelopmental condition characterized by difficulties in motor skill acquisition and execution. This document synthesizes key findings on the reliability, validity, and normative data of the **DCDQ**, offering a comprehensive resource for its application in research and clinical settings.

Introduction to the Developmental Coordination Disorder Questionnaire (DCDQ)

The **DCDQ** is a parent-completed questionnaire that assesses a child's coordination in everyday functional activities.^[1] Parents are asked to compare their child's motor performance to that of their peers using a 5-point Likert scale.^[1] The original **DCDQ** was developed for children aged 8 to 14.6 years.^[2] Subsequent revisions, most notably the **DCDQ'07**, have extended the age range to 5 to 15 years and improved its psychometric properties.^{[1][2]} For preschool children aged 3 to 4 years, the Little **DCDQ** was developed.^{[3][4]}

The **DCDQ** and its versions are designed as screening tools and are not intended for standalone diagnosis.^[1] A low score on the **DCDQ** suggests the need for a more comprehensive assessment by a qualified professional to determine if a child meets the diagnostic criteria for DCD as outlined in the Diagnostic and Statistical Manual of Mental Disorders (DSM-5).^{[1][5]}

Psychometric Properties

The utility of any screening instrument is contingent on its psychometric soundness. Extensive research has been conducted to establish the reliability and validity of the **DCDQ** across various populations and translations.

Reliability

Reliability refers to the consistency and stability of a measurement. For the **DCDQ**, two key types of reliability have been assessed: internal consistency and test-retest reliability.

Table 1: Reliability of the **DCDQ** and its Revisions

Version	Population	Sample Size (n)	Internal Consistency (Cronbach's α)	Test-Retest Reliability (ICC/r)	Citation(s)
DCDQ'07	Canadian (5-15 years)	287 (typically developing)	0.94	-	[2][6]
DCDQ'07	Chinese (4-6 years)	3316	> 0.85 (all items)	> 0.9 (13 items and subscales)	[7]
DCDQ'07	Czech (6-10 years)	-	McDonald ω 0.83–0.88 (factors)	-	[8]
DCDQ'07	Spanish	-	0.907	-	[9]
DCDQ-AL	Lebanese Arabic	180	0.947	0.94	[10]
Little DCDQ	Canadian (3-4 years)	353	0.94	r = 0.956	[3]
Little DCDQ	Israeli (3-4 years)	146	Adequate to high	Moderate to good	[11]

Note: ICC = Intraclass Correlation Coefficient; r = Pearson correlation coefficient.

Validity

Validity assesses whether the questionnaire measures what it purports to measure. Key aspects of validity for the **DCDQ** include construct validity, concurrent validity, and discriminant validity.

Construct Validity: The **DCDQ'07** has a consistently identified three-factor structure: "Control During Movement," "Fine Motor and Handwriting," and "General Coordination".[1][12] This structure has been supported by factor analysis in multiple studies, indicating that the questionnaire is measuring distinct but related aspects of motor coordination.[2][12]

Concurrent Validity: This is typically established by correlating the **DCDQ** with a gold-standard motor assessment, most commonly the Movement Assessment Battery for Children, Second Edition (MABC-2).

Table 2: Concurrent Validity of the **DCDQ** and its Revisions

DCDQ Version	Comparison Measure	Correlation (r)	Population	Citation(s)
DCDQ'07	MABC	0.55	Children referred for therapy	[2][6]
DCDQ'07	Test of Visual-Motor Integration (VMI)	0.42	Children referred for therapy	[2][6]
Little DCDQ	MABC-2	Good correlation	Preschool children	[3]
Little DCDQ	Beery VMI	Good correlation	Preschool children	[3]
DCDQ-AL	MABC-2	0.65	Lebanese children	[10]

Discriminant Validity: The **DCDQ** has demonstrated its ability to differentiate between children with and without DCD.[2][6] Studies consistently show that children with a DCD diagnosis score significantly lower on the questionnaire than their typically developing peers.[2][6][9]

Sensitivity and Specificity

Sensitivity refers to the ability of the **DCDQ** to correctly identify children with DCD, while specificity is its ability to correctly identify those without the disorder.

Table 3: Sensitivity and Specificity of the **DCDQ'07**

Age Group	Sensitivity	Specificity	Citation(s)
Overall (5-15 years)	85%	71%	[2][4][6]
5 years 0 months to 7 years 11 months	75.0%	71.4%	[1]
8 years 0 months to 9 years 11 months	88.6%	66.7%	[1]
10 years 0 months to 15 years 0 months	88.5%	75.6%	[1]
DCDQ-AL (Lebanese Arabic)	91%	77%	[10]

A systematic review and meta-analysis reported an overall sensitivity of 0.70 and a specificity of 0.77 for the **DCDQ**, with higher diagnostic accuracy for the revised version (**DCDQ'07**).[13]

Experimental Protocols

The psychometric properties of the **DCDQ** have been established through a variety of research designs. The following outlines the general methodologies employed in these validation studies.

Participant Recruitment

Validation studies typically involve two main groups of participants:

- **Typically Developing Sample:** Children recruited from the general population, often through schools, to establish normative data. These children are generally screened to exclude any known developmental or neurological disorders.
- **Clinical Sample:** Children who have been referred for motor difficulties or have a formal diagnosis of DCD. This group is used to assess the discriminant validity of the questionnaire.

Sample sizes in these studies have ranged from around one hundred to over three thousand participants to ensure statistical power.[7][12]

Data Collection

- **DCDQ Administration:** Parents or primary caregivers complete the **DCDQ**, either independently on a paper copy or through an interview format.[1]
- **Standardized Motor Assessment:** A subgroup of children, particularly those in the clinical sample and a portion of the typically developing sample, are assessed using a standardized, norm-referenced motor skills test, most commonly the MABC-2.[2][3] The MABC-2 assesses manual dexterity, aiming and catching, and balance.[3] Other assessments like the Beery-Buktenica Developmental Test of Visual-Motor Integration (VMI) have also been used.[3]

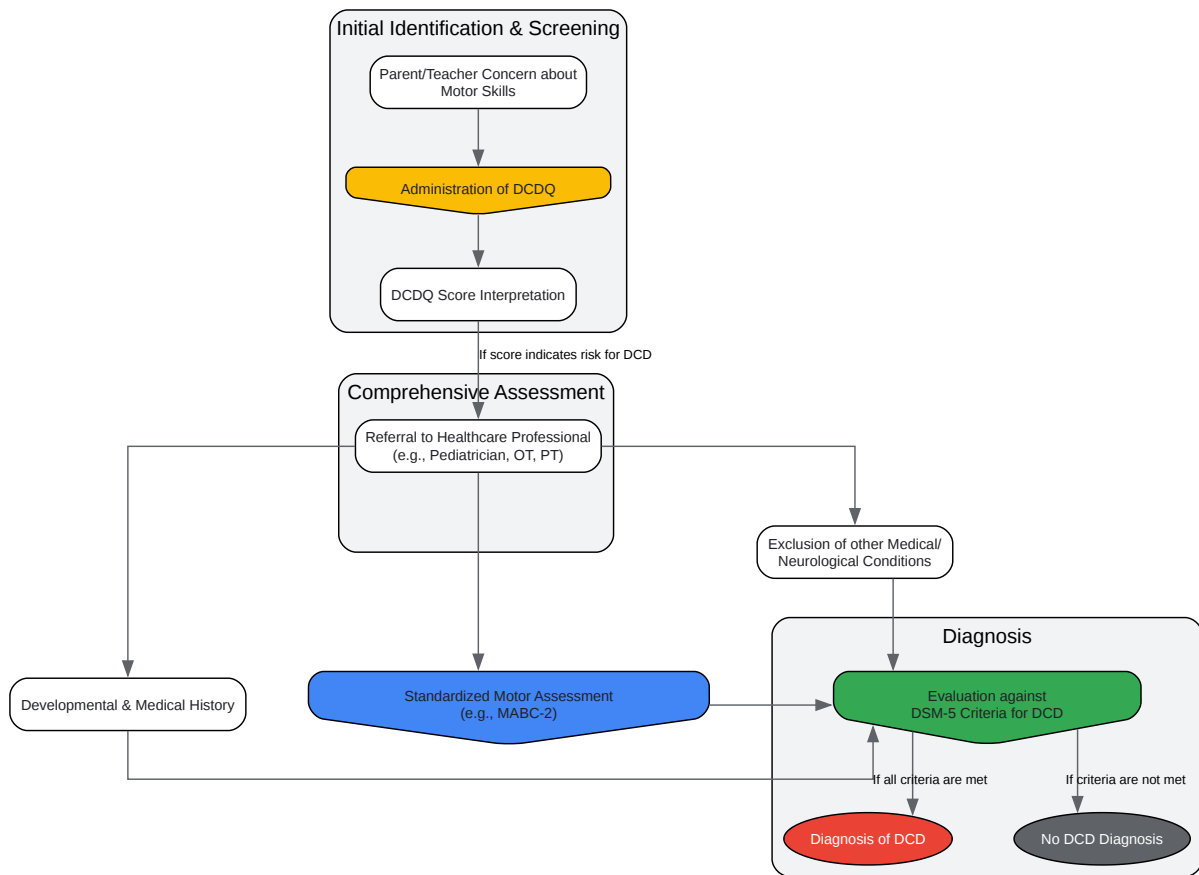
Statistical Analysis

A range of statistical methods are used to evaluate the psychometric properties of the **DCDQ**:

- **Reliability:** Internal consistency is assessed using Cronbach's alpha.[3][7] Test-retest reliability is evaluated using intraclass correlation coefficients (ICC) or Pearson correlations. [3][7]
- **Validity:**
 - **Construct Validity:** Exploratory and confirmatory factor analysis are used to examine the underlying factor structure of the questionnaire.[7][12]
 - **Concurrent Validity:** Pearson or Spearman correlation coefficients are calculated to determine the relationship between **DCDQ** scores and scores on standardized motor assessments like the MABC-2.
 - **Discriminant Validity:** T-tests or ANOVA are used to compare the mean **DCDQ** scores between typically developing and clinical groups.[2]
- **Sensitivity and Specificity:** Logistic regression modeling and receiver operating characteristic (ROC) curve analysis are employed to determine optimal cut-off scores and to calculate sensitivity and specificity.[2][3]

DCD Assessment and Diagnostic Workflow

The **DCDQ** plays a crucial role in the initial stages of identifying children who may have DCD. The following diagram illustrates a typical workflow for the assessment and diagnosis of DCD, highlighting the position of the **DCDQ** as a screening tool.



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Workflow for the Assessment and Diagnosis of Developmental Coordination Disorder (DCD).

Conclusion

The Developmental Coordination Disorder Questionnaire, particularly the **DCDQ**'07 revision, is a robust and psychometrically sound screening tool for identifying children at risk for DCD. It demonstrates high levels of reliability and validity across different age groups and cultural contexts. While it is an invaluable instrument for initial screening in both clinical and research settings, it is crucial to remember that the **DCDQ** is not a diagnostic tool in itself. A comprehensive assessment by a multidisciplinary team is necessary to confirm a diagnosis of DCD. Future research should continue to explore the utility of the **DCDQ** in diverse populations and its predictive validity for long-term outcomes.

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